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Vanadium sulfate, VSO4

Cat. No.: B14725896
CAS No.: 13566-06-8
M. Wt: 147.01 g/mol
InChI Key: VLOPEOIIELCUML-UHFFFAOYSA-L
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Description

Significance and Contemporary Research Landscape of Vanadium(II) Sulfate (B86663) Chemistry

The significance of Vanadium(II) sulfate in contemporary research lies primarily in its role as a strong reducing agent. numberanalytics.comwikipedia.org In aqueous solutions, the lilac-colored hexaaquavanadium(II) ion, [V(H₂O)₆]²⁺, is readily formed. wikipedia.orgwikipedia.org This species is a powerful reductant, capable of reducing a variety of substrates. The air-sensitive nature of Vanadium(II) sulfate solutions, which are easily oxidized by atmospheric oxygen, underscores its reducing potential. sciencemadness.orgchemguide.co.uk

Current research continues to explore the applications of Vanadium(II) sulfate and other V(II) compounds in synthetic inorganic and organometallic chemistry. Its ability to participate in redox reactions is fundamental to its utility. nih.gov For instance, the controlled reduction of organic and inorganic species is a key area of investigation. The synthesis of novel vanadium-containing materials with specific electronic or magnetic properties often utilizes V(II) precursors. Furthermore, the chemistry of vanadium, with its multiple accessible oxidation states, is central to the development of systems like the vanadium redox battery, where the V(III)/V(II) couple plays a crucial role at one of the electrodes. wikipedia.orgwou.edu

Overview of Vanadium Oxidation States Pertinent to Vanadium(II) Sulfate

Vanadium is notable for its ability to exist in several stable oxidation states, primarily +2, +3, +4, and +5. numberanalytics.comlibretexts.org Each of these states presents a unique color in aqueous solution, providing a visual indicator of the oxidation state of the vanadium ion. wikipedia.org

The +2 oxidation state, as found in Vanadium(II) sulfate, is characterized by the lilac-colored [V(H₂O)₆]²⁺ ion in solution. wikipedia.org This state is readily oxidized to the green Vanadium(III) ion, [V(H₂O)₆]³⁺. wikipedia.orgchemguide.co.uk Further oxidation leads to the blue vanadyl ion, [VO(H₂O)₅]²⁺, which represents the +4 oxidation state. wikipedia.orgwikipedia.org The most stable oxidation state in the presence of oxygen is +5, which can exist in various forms depending on the pH, including the yellow-orange dioxovanadium(V) ion, [VO₂(H₂O)₄]⁺, in strongly acidic solutions. wikipedia.orgnih.gov

The transitions between these oxidation states are central to the chemistry of vanadium. For example, a common laboratory demonstration involves the reduction of a vanadium(V) compound, such as ammonium (B1175870) metavanadate (NH₄VO₃), using a reducing agent like zinc metal in an acidic medium. chemguide.co.uklibretexts.org This process sequentially generates V(IV), V(III), and finally V(II), with the corresponding color changes from yellow to blue, then to green, and finally to lilac. wikipedia.org

Table 1: Common Oxidation States of Vanadium in Aqueous Solution

Oxidation StateIonic Species (in acidic solution)Color
+2[V(H₂O)₆]²⁺Lilac
+3[V(H₂O)₆]³⁺Green
+4[VO(H₂O)₅]²⁺Blue
+5[VO₂(H₂O)₄]⁺Yellow-orange

This table is based on information from multiple sources. wikipedia.org

Historical Trajectories and Foundational Discoveries in Vanadium(II) Sulfate Research

The history of Vanadium(II) sulfate is intrinsically linked to the discovery and characterization of the element vanadium itself. Vanadium was first identified in 1801 by the Spanish mineralogist Andrés Manuel del Río, who named it "erythronium." wou.edu However, his discovery was later disputed, and it was not until 1830 that the Swedish chemist Nils Gabriel Sefström rediscovered the element, naming it vanadium after the Scandinavian goddess of beauty, Vanadis, due to the beautiful colors of its compounds. wou.edu

The preparation of specific vanadium compounds, including its various sulfates, followed the establishment of the element's existence. The synthesis of Vanadium(II) sulfate is typically achieved through the reduction of higher oxidation state vanadium compounds. A common method involves the electrolytic reduction of vanadyl sulfate (VOSO₄) in a sulfuric acid solution. wikipedia.org Early research focused on the synthesis and isolation of various hydrated forms of Vanadium(II) sulfate, with the hexahydrate (VSO₄·6H₂O) and heptahydrate (VSO₄·7H₂O) being the most commonly reported. wikipedia.orgsciencemadness.orgrsc.org

Foundational studies in the mid-20th century further elucidated the properties and structure of these compounds. For example, research confirmed the existence of the hexahydrate and investigated its magnetic and spectroscopic properties, which are consistent with a high-spin d³ configuration for the V(II) ion in an octahedral environment. rsc.org These early investigations laid the groundwork for understanding the electronic structure and reactivity of Vanadium(II) sulfate, paving the way for its use in modern inorganic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O4SV B14725896 Vanadium sulfate, VSO4 CAS No. 13566-06-8

Properties

CAS No.

13566-06-8

Molecular Formula

O4SV

Molecular Weight

147.01 g/mol

IUPAC Name

vanadium(2+);sulfate

InChI

InChI=1S/H2O4S.V/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2

InChI Key

VLOPEOIIELCUML-UHFFFAOYSA-L

Canonical SMILES

[O-]S(=O)(=O)[O-].[V+2]

Origin of Product

United States

Ii. Synthetic Methodologies for Vanadium Ii Sulfate and Allied Vanadium Ii Species

Electrolytic Synthesis Pathways

Electrochemical methods offer a high degree of control over the reduction process, enabling the selective formation of vanadium(II) ions from higher oxidation state precursors, most commonly vanadyl sulfate (B86663) (VOSO₄).

The primary electrolytic route to vanadium(II) sulfate involves the controlled potential reduction of an acidic solution of vanadyl sulfate. wikipedia.orgsciencemadness.org This process is typically carried out in a divided electrolytic cell, where the catholyte is a solution of VOSO₄ in sulfuric acid. google.com The reduction proceeds in a stepwise manner, first from the blue vanadyl(IV) ion (VO²⁺) to the green vanadium(III) ion (V³⁺), and subsequently to the violet vanadium(II) ion (V²⁺). sciencemadness.org

The use of a divided electrolyzer, with a separator such as a diaphragm or an ion-exchange membrane, is crucial to prevent the re-oxidation of the generated vanadium(II) species at the anode. google.com The final product, vanadium(II) sulfate, can be crystallized from the resulting violet solution as a hexahydrate (VSO₄·6H₂O) or heptahydrate (VSO₄·7H₂O) by evaporation under vacuum. sciencemadness.org The hexahydrate salt is isomorphous with magnesium sulfate hexahydrate, [Mg(H₂O)₆]SO₄. wikipedia.org

PrecursorElectrolyteProductKey Feature
Vanadyl Sulfate (VOSO₄)Sulfuric Acid (H₂SO₄)Vanadium(II) Sulfate (VSO₄)Stepwise reduction (V⁴⁺ → V³⁺ → V²⁺)

The efficiency and outcome of the electrolytic synthesis are governed by several key electrochemical parameters. Controlled potential electrolysis, also known as potentiostatic coulometry, is the preferred technique. wikipedia.orgossila.com

Working Electrode Potential: The potential of the working electrode (cathode) must be carefully controlled. It should be set sufficiently negative to drive the reduction of V³⁺ to V²⁺ but not so negative as to cause significant hydrogen evolution, which is a competing side reaction in aqueous acidic media. The ideal potential is typically set about 200 mV more negative than the standard redox potential of the V³⁺/V²⁺ couple to ensure the reaction rate is controlled by mass transport. basinc.com

Cell Design: A three-electrode cell is generally employed, consisting of a working electrode, a counter (or auxiliary) electrode, and a reference electrode. wikipedia.org The auxiliary electrode must be isolated from the working electrode compartment to prevent anodically generated species from reacting with the V²⁺ product. basinc.com Large surface area electrodes, such as platinum gauze or reticulated vitreous carbon, are used to enhance the rate of electrolysis. basinc.com

Current Density: As the electrolysis proceeds and the concentration of the precursor diminishes, the current decreases, approaching zero upon completion of the reaction. wikipedia.org Monitoring the current and the total charge passed allows for quantitative conversion.

Electrolyte Composition: The concentration of sulfuric acid in the electrolyte is a critical factor, influencing the ionic conductivity of the solution and the stability of the vanadium ions. mdpi.com The operating temperature also plays a role, as it affects ionic conductivities and can influence the solubility of vanadium salts. google.commdpi.com

ParameterInfluence on SynthesisTypical Consideration
Electrode Potential Controls selectivity of reduction and minimizes side reactions.Set sufficiently negative of the V³⁺/V²⁺ redox potential to drive reduction.
Current Density Indicates reaction progress; decreases as reactant is consumed.Monitored over time to determine reaction completion.
Electrolyte Concentration Affects conductivity, ion stability, and product solubility.Optimized for high conductivity and stability of V(II) species.
Temperature Influences reaction kinetics and ionic conductivity.Controlled to prevent precipitation and optimize efficiency.

The electrochemical regeneration of vanadium(II) ions is a cornerstone of vanadium redox flow batteries (VRFBs). mdpi.com In the anolyte (negative half-cell) of a VRFB, V³⁺ ions are reduced to V²⁺ during the charging process. This V²⁺ is then oxidized back to V³⁺ during discharge, releasing an electron. The reactions are:

Charging (Regeneration of V²⁺): V³⁺ + e⁻ → V²⁺

Discharging: V²⁺ → V³⁺ + e⁻

Direct Chemical Synthesis Routes

Direct chemical reduction provides an alternative to electrolytic methods for producing vanadium(II) species. These routes typically involve the use of strong reducing agents to convert vanadium compounds of higher oxidation states to the desired V(II) state.

The direct reaction of metallic vanadium with non-oxidizing acids like dilute sulfuric acid is slow and does not typically yield vanadium(II) sulfate. Instead, the reaction tends to produce vanadium(III) sulfate (V₂(SO₄)₃) and hydrogen gas. gauthmath.com Other sources suggest that the dissolution of vanadium metal in acids can lead to the formation of the blue vanadyl ion (VO²⁺), which is a vanadium(IV) species. sciencemadness.org Therefore, the direct reaction of vanadium metal with sulfuric acid is not an effective or optimized method for the specific production of vanadium(II) sulfate.

A more common and effective chemical route to vanadium(II) sulfate is the reduction of higher oxidation state vanadium compounds in an acidic solution using a strong reducing agent. wikipedia.org Zinc metal is frequently used for this purpose. wikipedia.orglibretexts.org

The process typically starts with a vanadium(V) source, such as ammonium (B1175870) metavanadate (NH₄VO₃) or vanadium pentoxide (V₂O₅), which is first dissolved in sulfuric acid to form a solution containing yellow dioxovanadium(V) ions (VO₂⁺). libretexts.org The addition of zinc metal initiates a series of color-changing reduction steps: sciencemadness.orglibretexts.org

V(V) to V(IV): The yellow VO₂⁺ ions are reduced to blue vanadyl ions, VO²⁺.

V(IV) to V(III): The blue VO²⁺ ions are further reduced to green V³⁺ ions.

V(III) to V(II): Continued reaction with zinc reduces the green V³⁺ ions to the characteristic violet-colored V²⁺ ions. sciencemadness.org

The resulting vanadium(II) sulfate solution is highly sensitive to air and must be handled under an inert atmosphere to prevent rapid re-oxidation back to vanadium(III) or vanadium(IV). sciencemadness.orglibretexts.org

Starting MaterialReducing AgentAcid MediumIntermediate Species (Color)Final Product (Color)
Vanadium Pentoxide (V₂O₅)Zinc (Zn)Sulfuric Acid (H₂SO₄)VO₂⁺ (Yellow) → VO²⁺ (Blue) → V³⁺ (Green)V²⁺ (Violet)
Ammonium Metavanadate (NH₄VO₃)Zinc (Zn)Sulfuric Acid (H₂SO₄)VO₂⁺ (Yellow) → VO²⁺ (Blue) → V³⁺ (Green)V²⁺ (Violet)

Hydrothermal Synthesis Approaches for Vanadium(II) Sulfate and Oxides

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been extensively applied to the synthesis of various vanadium oxides and, to a lesser extent, sulfate compounds. nih.govacs.org The process allows for precise control over particle size, morphology, and crystallinity by tuning parameters such as temperature, pH, reaction time, and precursors. researchgate.net

While direct hydrothermal synthesis of pure Vanadium(II) Sulfate (VSO4) is less commonly detailed, the synthesis of related vanadyl sulfates and various vanadium oxides, including those with mixed valence states, is well-documented. For instance, a vanadyl sulfate compound, [V(IV)OSO4(H2O)4]·SO4·[H2N(C2H4)2NH2], has been successfully synthesized via the hydrothermal reaction of vanadylacetylacetonate (VO(acac)2) with sodium sulfate and piperazine (B1678402) at 160°C. capes.gov.br

Hydrothermal methods are particularly effective for creating nanostructured vanadium oxides. nih.gov Research has shown that V(V) precursors can be hydrothermally treated to form a wide array of nanostructures, from 1D materials like nanotubes and nanorods to complex 3D assemblies such as nanospheres and nano-urchins. nih.gov The final morphology is heavily influenced by the reaction conditions. nih.govacs.org For example, the synthesis of vanadium oxide nanotubes often involves the use of primary amines as structure-directing templates, with hydrothermal treatment at around 180°C for several days. mdpi.com This process typically involves the reduction of V(V) to V(IV), resulting in mixed-valence oxides. mdpi.com Similarly, dandelion-like V2O3 microspheres have been synthesized using vanadium alkoxides and benzyl (B1604629) alcohol as precursors. acs.org

The synthesis of specific vanadium oxide polymorphs, such as VO2(M), can be achieved using safer reducing agents like oxalic acid instead of more hazardous ones like hydrazine. tue.nl In these processes, intermediate phases like VO2(A) and VO2(B) may form before recrystallizing into the desired monoclinic VO2(M) phase. tue.nl

ProductPrecursorsKey Synthesis ConditionsResulting MorphologySource
(CnH(2n+1)NH3)2V7O16VO(OCH(CH3)2)3, 1-octadecylamineHydrothermal treatment at 180°C for 7 daysNanourchin spherical clusters mdpi.com
V2O3Vanadium alkoxides, benzyl alcoholHydrothermal reactionNanocrystals (20-50 nm) acs.org
[V(IV)OSO4(H2O)4]·SO4·[H2N(C2H4)2NH2]VO(acac)2, Na2SO4, piperazine, H2SO4Hydrothermal reaction at 160°CRectangular blue crystals capes.gov.br
VO2 (M)V2O5, oxalic acidHydrothermal treatment at 230°CHigh-quality monoclinic particles tue.nl
VS2Sodium orthovanadate (Na3VO4), thioacetamide (B46855) (TAA)Hydrothermal treatment at 160°C for 20 hoursNanosheets with nanoflower structure ekb.eg

Green Chemistry Synthesis: Utilizing Biological Extracts for Precursor Transformation

Green chemistry principles are increasingly being integrated into nanoparticle synthesis to create more environmentally benign and cost-effective processes. A key approach involves using biological extracts, such as those from plants, as reducing and stabilizing agents. These extracts contain a rich mixture of phytochemicals, like flavonoids and phenolic acids, that can effectively transform metal precursors into nanoparticles.

Several studies have demonstrated the successful green synthesis of vanadium nanoparticles using various plant extracts.

Moringa oleifera : The leaf extract of Moringa oleifera has been used to synthesize vanadium nanoparticles (VNPs) from a Vanadium(II) Chloride (VCl2) precursor. In this process, the aqueous VCl2 solution is added to the leaf extract, and the water-soluble phenolic and flavonoid compounds in the extract are believed to be responsible for the bioreduction of V(II) ions. The resulting nanoparticles were found to be mostly spherical.

Fumaria Strumii Opiz : An extract from this plant has been employed to synthesize vanadium dioxide (VO2) nanoparticles from a vanadyl sulfate (VOSO4·H2O) precursor. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net The synthesis was conducted in an alkaline medium (pH 8-12) at 70°C, with the plant extract acting as the reducing and capping agent. uobaghdad.edu.iqresearchgate.net The resulting VO2 nanoparticles exhibited a monocrystalline structure. uobaghdad.edu.iq

Orange Peel : The extract of orange peel has been utilized as a chelating agent in a sol-gel green synthesis method to produce different vanadium oxides from an ammonium vanadate (B1173111) (NH4VO3) precursor. The study highlighted that the calcination atmosphere was a critical factor; calcination in air yielded V2O5, while calcination in a vacuum produced the reduced form, VO2.

This biosynthetic approach offers a user-friendly and affordable alternative to conventional chemical methods, reducing the need for harsh chemicals and complex procedures. uobaghdad.edu.iqresearchgate.net

NanoparticleBiological ExtractVanadium PrecursorKey FindingsSource
Vanadium Nanoparticles (VNPs)Moringa oleifera leaf extractVanadium(II) Chloride (VCl2)Extract acts as a reducing and stabilizing agent; produces mostly spherical nanoparticles.
Vanadium Dioxide (VO2) NPsFumaria Strumii Opiz extractVanadyl Sulfate (VOSO4·H2O)Synthesis performed in an alkaline medium (pH 12); produces monocrystalline VO2. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
V2O5 or VO2Orange peel extractAmmonium Vanadate (NH4VO3)Calcination atmosphere determines the final oxide; air yields V2O5, vacuum yields VO2.

Advanced Precursor Design and Scalable Synthesis Technologies

The development of advanced materials requires sophisticated control over their synthesis, from the molecular design of precursors to the scaling of production. In the context of vanadium compounds, this includes the use of single-source precursors and the application of high-throughput, automated technologies for rapid optimization.

Single-source precursors are chemical compounds designed to contain all the necessary elements for the final material, which can simplify the synthesis process and offer better control over stoichiometry. While Vanadium(II) Sulfate (VSO4) itself is a fundamental binary compound, its direct application as a single-source precursor is not extensively documented. More commonly, related vanadium compounds serve as precursors for various materials. For instance, vanadyl sulfate (VOSO4) is a widely available and stable compound used as a precursor to other vanadyl derivatives. wikipedia.orgnoahchemicals.com

Research into precursor chemistry often involves designing more complex molecules. For example, new homoleptic vanadium(III) complexes with bidentate O,N-chelating ligands have been synthesized and then transformed into vanadium(II) oxide (VO) nanowires through a reductive conversion process. rsc.org This highlights a strategy where a higher-oxidation-state precursor is intentionally designed for controlled reduction to a V(II) material. Similarly, novel vanadium-based precursors have been prepared using a microwave-assisted precipitation process to enhance the subsequent formation of vanadium nitride. rsc.org These advanced precursors can be engineered to have specific particle sizes and structures, which facilitates the diffusion of reactant gases and improves the quality of the final product. rsc.org

To accelerate the discovery and optimization of new materials, high-throughput synthesis and screening methods are becoming indispensable. These technologies automate the repetitive tasks of synthesis and analysis, allowing researchers to explore vast parameter spaces quickly and efficiently.

Continuous Hydrothermal Flow Synthesis (CHFS) represents a significant advance for scalable nanoparticle production. chemrxiv.org A CHFS reactor system enables the continuous manufacturing of high-quality nanomaterials with precise control over experimental parameters like temperature, flow rate, and precursor concentration on a timescale of seconds rather than hours. chemrxiv.org This method has been successfully used to synthesize uniform, spherical, and pure M-phase VO2 nanoparticles under 50 nm in diameter in a single step, eliminating the need for post-synthesis annealing. chemrxiv.org Such systems are crucial for overcoming the scalability limitations of traditional batch autoclave reactors. chemrxiv.org

Robotic Screening and Machine Learning further enhance the efficiency of materials development. Low-cost, automated pipetting robots can be used to prepare and spot numerous reaction solutions for rapid screening. rsc.org Coupled with analytical techniques like mass spectrometry, this allows for the concurrent detection of starting materials, intermediates, and products, accelerating the exploration of reaction pathways with different precursors and catalysts. rsc.org

Furthermore, machine learning (ML) is being applied to predict the outcomes of synthesis experiments. By training models on large datasets of experimental parameters and results, ML can identify the conditions most likely to produce a desired material phase. mdpi.com For example, an XGBoost model has been used to predict the successful preparation of pure-phase VO2(M) films with high accuracy, guiding experimental work and reducing resource waste. mdpi.com The analysis of these models can also reveal the relative importance of different synthesis parameters, such as substrate temperature, in achieving the target product. mdpi.com

Iii. Structural Elucidation and Advanced Characterization of Vanadium Ii Sulfate Phases

Advanced Spectroscopic and Microscopic Characterization Techniques

Neutron Diffraction for Precise Atomic Positioning and Hydrogen Localization

In the study of VSO₄·7H₂O, neutron diffraction has been employed to precisely determine the positions of all atoms, including the fourteen crystallographically independent hydrogen atoms. acs.orgresearchgate.netresearchgate.net Research conducted at low temperatures (11-16 K) provided high-resolution data that confirmed the compound crystallizes in the monoclinic space group P2₁/c. acs.org The analysis revealed two independent, centrosymmetric hexaaquavanadium(II) ions, [V(H₂O)₆]²⁺, which are linked to a sulfate (B86663) ion and an additional interstitial water molecule through an extensive and complex network of hydrogen bonds. acs.org The precise localization of each hydrogen atom confirmed its participation in a hydrogen bond, a key factor in the stability of the VSO₄·7H₂O structure. acs.org

The V–O bond distance in the [V(H₂O)₆]²⁺ cation was determined to be approximately 212 pm, a notable elongation compared to the ~191 pm distance in the [V(H₂O)₆]³⁺ ion, reflecting the influence of the lower cationic charge on the electrostatic attraction between the vanadium and oxygen atoms. wikipedia.org

Crystallographic Data for Vanadium(II) Sulfate Heptahydrate (VSO₄·7H₂O) from Neutron Diffraction acs.org
ParameterValue (at 11-16 K)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.013(2)
b (Å)6.481(1)
c (Å)10.981(2)
β (°)105.39(1)
Volume (ų)961.5(3)
Z (Formula units per cell)4

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and microstructure of solid materials like vanadium(II) sulfate. By scanning a focused beam of electrons across a sample, SEM generates high-resolution images that reveal details about particle shape, size distribution, surface texture, and the degree of agglomeration.

For VSO₄, which typically exists as a crystalline powder, SEM analysis can characterize the morphology of its crystals. allresearchjournal.comnih.gov Studies on related vanadium compounds demonstrate SEM's utility in identifying features such as the spherical and agglomerated nature of nanoparticles or the formation of distinct nanorods and other microstructures. allresearchjournal.comresearchgate.net This morphological information is critical as it influences bulk properties of the powder, including flowability, dissolution rate, and reactivity. In composite materials or coatings containing vanadium sulfate, SEM can be used to examine the distribution and integration of the VSO₄ within the matrix. sigmaaldrich.com

Typical Morphological Features of Vanadium Compounds Observable by SEM
Observed FeatureDescriptionRelevance to VSO₄
Crystal HabitThe characteristic external shape of individual crystals (e.g., prismatic, tabular, acicular).Defines the fundamental particle shape.
Particle Size DistributionThe range and average size of particles in a powder sample.Impacts surface area and reactivity.
Surface TextureFeatures on the particle surface, such as smoothness, roughness, or porosity.Affects material interaction with its environment.
AgglomerationThe extent to which individual particles clump together.Influences bulk density and handling properties.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of materials at the nanoscale. By passing a beam of electrons through an ultrathin specimen, TEM can reveal internal structure, crystallographic details, and nanoscale morphology.

While direct TEM studies on VSO₄ are not widely published, research on chemically similar vanadium oxides and sulfides illustrates the technique's capabilities. researchgate.netresearchgate.net TEM analysis is used to observe the precise shape and size of individual nanoparticles, such as nanorods, nanobelts, or nanosheets. sinica.edu.twnih.gov It can also provide detailed images of the crystal lattice, allowing for the identification of lattice fringes, defects, dislocations, and stacking faults within the crystalline structure. In studies involving phase transitions, in situ TEM allows for real-time observation of structural changes as the material is heated or subjected to other stimuli. nih.gov For VSO₄, TEM would be instrumental in analyzing the structure of any synthesized nanostructures, verifying their crystallinity, and examining defects that could influence their electronic or chemical properties.

Nanoscale Features of Vanadium Compounds Characterized by TEM
FeatureInformation ProvidedApplicability to VSO₄
Nanoparticle MorphologyDetailed shape and dimensions of individual nanoparticles (e.g., spheres, rods). sinica.edu.twCharacterization of VSO₄ nanomaterials.
Lattice ImagingVisualization of the atomic lattice, measurement of interplanar spacing.Confirmation of crystal structure and phase identity.
Crystallographic DefectsIdentification of dislocations, grain boundaries, and stacking faults.Understanding structural imperfections.
Selected Area Electron Diffraction (SAED)Provides diffraction patterns from nanoscale regions to determine crystal structure.Phase identification of individual nanocrystals.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is typically integrated with SEM or TEM. When the electron beam from the microscope strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for elemental identification and quantification. acs.org

For vanadium(II) sulfate, an EDS analysis would confirm the presence of vanadium (V), sulfur (S), and oxygen (O) in the sample. allresearchjournal.comresearchgate.net The technique can provide semi-quantitative data on the atomic or weight percentages of these elements, which can be compared against the theoretical values for VSO₄ to verify stoichiometry and purity. A key application of EDS is elemental mapping, where the distribution of each element across the scanned area of the sample is visualized. nih.gov This is particularly useful for identifying impurities or assessing the homogeneity of VSO₄ within a composite material. For example, an EDS map would clearly show if vanadium, sulfur, and oxygen are co-located, as expected for the compound.

Example of Theoretical vs. EDS-Measured Elemental Composition of Anhydrous VSO₄
ElementSymbolTheoretical Atomic %Example Measured Atomic %
VanadiumV16.7%16.5%
SulfurS16.7%16.8%
OxygenO66.6%66.7%

Iv. Spectroscopic Investigations of Vanadium Ii Sulfate and Derived Complexes

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. These vibrations are characteristic of the bonds and functional groups present, offering a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups within a compound by measuring the absorption of infrared radiation. In the context of vanadium sulfate (B86663) compounds, FTIR spectra reveal characteristic vibrational modes of the sulfate and vanadyl ions.

The sulfate ion (SO₄²⁻), if undistorted with tetrahedral symmetry, exhibits four fundamental vibrational modes. researchgate.net However, the symmetry of the sulfate ion can be lowered upon coordination to a metal center, leading to the splitting of degenerate modes and the appearance of otherwise infrared-inactive modes. arizona.edu For instance, in many sulfate-containing compounds, the triply degenerate ν₃ and ν₄ modes are split. arizona.edu

The vanadyl ion (VO²⁺) is characterized by a strong, sharp absorption band corresponding to the V=O stretching vibration, typically observed in the 900-1000 cm⁻¹ region. researchgate.netwikipedia.org The position of this band is sensitive to the coordination environment of the vanadium atom. Additionally, V-O-V stretching bonds can be identified by peaks in the range of 700-800 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Frequencies for Vanadium Sulfate and Related Species

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) References
Sulfate (SO₄²⁻) ν₁ (symmetric stretch) ~980 researchgate.net
Sulfate (SO₄²⁻) ν₃ (asymmetric stretch) ~1100 (often split) researchgate.netresearchgate.net
Sulfate (SO₄²⁻) ν₄ (bending) ~610 (often split) researchgate.net
Vanadyl (V=O) Stretching 900 - 1000 researchgate.netwikipedia.org

This table provides typical wavenumber ranges. Actual values can vary based on the specific compound and its environment.

Raman Spectroscopy for Vibrational Modes and Structural Fingerprinting

Raman spectroscopy complements FTIR by providing information on molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms.

For vanadium oxides, Raman spectroscopy is a valuable tool for phase identification. researchgate.net In the case of supported vanadium oxide species, a band around 930 cm⁻¹ can be assigned to the symmetric interfacial Si-O-V stretch, while the formation of V-O-V linkages is indicated by a band near 686 cm⁻¹. rsc.org

The vibrational modes of the sulfate ion are also active in the Raman spectrum. The symmetric stretching mode (ν₁) of the sulfate ion, which is often weak or inactive in the infrared spectrum of highly symmetric species, typically gives a strong, sharp peak in the Raman spectrum around 980 cm⁻¹. researchgate.net

Electronic Spectroscopy for Electronic Transitions and Oxidation State Characterization

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, which is crucial for characterizing the oxidation state and coordination environment of transition metal ions like vanadium(II).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Charge Transfer Bands

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy levels. The resulting spectrum is a plot of absorbance versus wavelength. uomustansiriyah.edu.iq For transition metal complexes, two main types of electronic transitions are observed: d-d transitions and charge-transfer transitions. libretexts.org

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. libretexts.org For a V(II) ion, which has a d³ electron configuration in an octahedral field, three spin-allowed d-d transitions are theoretically expected. hhrc.ac.in These transitions are typically weak. libretexts.org

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between a metal-centered orbital and a ligand-centered orbital. libretexts.orgillinois.edu Ligand-to-metal charge transfer (LMCT) involves the excitation of an electron from a ligand orbital to a metal d-orbital. libretexts.org

The UV-Vis spectrum of an aqueous solution of V(II) ions shows distinct absorption bands. For example, in a 4M H₂SO₄ solution, V²⁺ exhibits absorption peaks at approximately 283 nm, 373 nm, and 567 nm, with an additional feature around 800 nm. researchgate.net The molar absorptivity coefficient for V²⁺ at 800 nm in this medium has been determined to be 2.42 L mol⁻¹ cm⁻¹. researchgate.net The presence of different vanadium oxidation states in solution can be identified and quantified by their characteristic UV-Vis spectra. researchgate.net

Table 2: UV-Vis Absorption Maxima for Aqueous Vanadium(II) Ions

Species Solvent/Medium Absorption Maxima (λ_max) Reference

This table presents data from a specific study; peak positions can be influenced by the solvent and ligands present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. However, its application to vanadium(II) compounds is limited because V(II) is a paramagnetic species. huji.ac.il Paramagnetic centers can cause significant broadening of NMR signals, often making them difficult or impossible to observe with high-resolution NMR. huji.ac.ildu.ac.in While NMR is a valuable tool for studying diamagnetic vanadium compounds (e.g., V(V)), it is generally not suitable for the direct observation of the V(II) nucleus in high-resolution solution or solid-state NMR. huji.ac.il

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. core.ac.uk

In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. For vanadium, the V 2p region of the spectrum is typically analyzed. The V 2p signal is a doublet, consisting of the V 2p₃/₂ and V 2p₁/₂ peaks. A shift in the binding energy of these peaks can be correlated with the oxidation state of the vanadium. core.ac.ukiaea.org Generally, a higher oxidation state corresponds to a higher binding energy. core.ac.uk

It is important to note that the analysis of vanadium oxide spectra can be complex due to the potential for multiple oxidation states to be present, especially on the surface. xpsfitting.com Furthermore, V₂O₅ can be reduced to V(IV) species under X-ray irradiation. xpsfitting.com Careful calibration and peak fitting procedures are necessary for accurate determination of vanadium oxidation states. core.ac.ukiaea.org The O 1s peak is often used as an internal reference for binding energy calibration in vanadium oxide systems. core.ac.uk

Table 3: Representative V 2p₃/₂ Binding Energies for Different Vanadium Oxidation States

Oxidation State Compound Example V 2p₃/₂ Binding Energy (eV) Reference
V⁵⁺ V₂O₅ ~517.2 - 517.4 iaea.orgresearchgate.net
V⁴⁺ VO₂ ~515.7 - 515.8 iaea.orgresearchgate.net

Binding energies are approximate and can be influenced by the chemical environment and instrument calibration. Values are often referenced to the O 1s peak at 530.0 eV.

Absorption Spectroscopy in the Study of Electrochemical Processes

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a powerful technique for investigating the electrochemical processes involving vanadium(II) sulfate and its related vanadium species. wikipedia.org This method, often referred to as spectroelectrochemistry, allows for the in-situ analysis of changes in the electronic structure of molecules as they undergo oxidation or reduction. wikipedia.orgnih.gov By monitoring the evolution of absorption spectra during an electrode process, it is possible to gain detailed information on the reaction mechanisms, kinetics, and thermodynamics of the system. wikipedia.org

The application of UV-Vis spectroscopy is particularly significant in the field of all-vanadium redox flow batteries (VRFBs), where solutions containing different oxidation states of vanadium serve as the electrolytes. researchgate.netresearchgate.net The distinct colors of the four common vanadium ions in acidic solution correspond to unique absorption spectra in the UV-Vis range, enabling their individual concentrations to be determined. researchgate.net This capability is critical for monitoring the state of charge (SOC) of both the positive (V(IV)/V(V)) and negative (V(III)/V(II)) electrolytes during battery operation. researchgate.netacs.org

The electrochemical oxidation of vanadium(II) to vanadium(III) is a fundamental reaction in the negative half-cell of a VRFB. Solutions of vanadium(II) are violet, while vanadium(III) solutions are green. This visual change is quantified by their respective absorption spectra. The V(II) ion, typically present as the hexa-aqua complex [V(H₂O)₆]²⁺ in aqueous solution, exhibits a characteristic absorption in the near-infrared region. researchgate.netwikipedia.org As the electrochemical oxidation to V(III) ([V(H₂O)₆]³⁺) proceeds, the V(II) peak diminishes, and new absorption bands characteristic of V(III) appear. mdpi.com V(III) in non-complexing media displays two primary absorption bands. mdpi.com

The other vanadium oxidation states involved in VRFBs, V(IV) (as the vanadyl ion, VO²⁺) and V(V) (as the pervanadyl ion, VO₂⁺), also have distinct spectral features. researchgate.net The vanadyl ion gives solutions a blue color and has a primary absorption peak in the 760-780 nm range, with another shoulder at around 600 nm. orientjchem.org The V(V) ion, which is yellow, absorbs strongly in the UV portion of the spectrum. researchgate.net The ability to track the concentrations of all four species allows for a comprehensive understanding of the battery's status, including any ion crossover between the half-cells. researchgate.net For instance, the presence of VO²⁺ absorption in the negative electrolyte can indicate electrolyte imbalance. researchgate.net

The table below summarizes the characteristic absorption peaks for the different vanadium ions in an acidic sulfate medium, which are used to monitor electrochemical transformations.

Vanadium IonOxidation StateTypical Aqueous ComplexApproximate Absorption Peak(s) (nm)
Vanadium(II)+2[V(H₂O)₆]²⁺~850 - 870
Vanadium(III)+3[V(H₂O)₆]³⁺~400, ~600
Vanadium(IV)+4[VO(H₂O)₅]²⁺~760
Vanadium(V)+5[VO₂(H₂O)₄]⁺<300 (Strong UV absorption)

Research has also delved into the effect of the supporting electrolyte composition on the electrochemical behavior and the corresponding absorption spectra. In concentrated sulfuric acid, for example, the water molecules in the coordination sphere of the vanadyl ion can be replaced by sulfate, forming complexes such as [VO(SO₄)(H₂O)₄]. researchgate.net The formation of these different species can influence the kinetics of the redox reactions and must be accounted for in detailed spectroelectrochemical analyses. researchgate.net By deconvoluting the overlapping spectra of mixed-ion solutions, quantitative analysis of each component is possible, providing a detailed picture of the electrochemical state of the system. researchgate.net

V. Computational and Theoretical Studies of Vanadium Ii Sulfate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. anu.edu.au It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. semanticscholar.org For systems involving vanadium(II) sulfate (B86663), DFT calculations focus on the hydrated V(II) cation, [V(H₂O)₆]²⁺, which is the predominant species in aqueous solutions.

DFT calculations are employed to determine the most stable (optimized) geometry of the [V(H₂O)₆]²⁺ complex. These calculations predict the bond lengths and angles that result in the lowest energy state for the molecule. Car-Parrinello molecular dynamics (CPMD) simulations, which are based on DFT, show that the V(II) ion in aqueous solution has a first hydration shell containing six water molecules. arxiv.orgaip.orgresearchgate.net The resulting [V(H₂O)₆]²⁺ complex adopts an octahedral geometry.

The calculations provide precise predictions for the average vanadium-oxygen (V-O) bond lengths. The first peak in the radial distribution function (RDF) for the V(II) aqua ion is found in the range of 2.0–2.5 Å, corresponding to the first hydration shell. aip.org The electronic structure of the V(II) ion, a d³ system, in an octahedral field results in the three d-electrons occupying the lower energy t₂g orbitals, leading to a quartet ground state. uci.eduyoutube.com

Table 1: Predicted Geometric Parameters for Hydrated Vanadium(II) Ion
ParameterDescriptionPredicted Value/RangeSource
Coordination NumberNumber of water molecules in the first hydration shell6 arxiv.orgaip.orgresearchgate.net
GeometryArrangement of water ligands around the V(II) ionOctahedral uci.edu
V-O Bond Distance (1st Shell)Average distance between the vanadium ion and oxygen atoms of the coordinating water molecules2.0–2.5 Å aip.org
V-O Distance (2nd Shell)Average distance to oxygen atoms in the second hydration shell~4.3 Å aip.org

DFT is used to calculate the distribution of electron density within a molecule, which allows for the mapping of molecular electrostatic potential (MEP). readthedocs.ioresearchgate.net The MEP illustrates the charge distribution three-dimensionally, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For the [V(H₂O)₆]²⁺ complex, the MEP would show a high positive potential concentrated around the central V(II) ion, with negative potential localized on the oxygen atoms of the water ligands. This analysis is crucial for understanding how the complex interacts with other species, such as the sulfate anion or solvent molecules.

Frontier molecular orbital theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into chemical reactivity. semanticscholar.orgirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgresearchgate.net A large gap implies high stability, while a small gap suggests the molecule is more reactive. researchgate.net

While specific HOMO-LUMO data for [V(H₂O)₆]²⁺ is not widely published, DFT calculations on analogous hexaaqua complexes like [Zn(H₂O)₆]²⁺ reveal a HOMO-LUMO gap of 1.31 eV. acs.org For the V(II) d³ complex, the HOMO would correspond to the occupied t₂g orbitals, and the LUMO would be the unoccupied eg orbitals. youtube.com The energy gap is directly related to the crystal field splitting energy (Δo). youtube.com

Table 2: Principles of HOMO-LUMO Analysis via DFT
ConceptDescriptionRelevance to [V(H₂O)₆]²⁺Source
HOMOHighest Occupied Molecular Orbital; relates to the ability to donate electrons.Corresponds to the t₂g orbitals of the V(II) ion. youtube.com
LUMOLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Corresponds to the eg orbitals of the V(II) ion. youtube.com
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.Corresponds to the crystal field splitting energy (Δo). A larger gap signifies greater stability. irjweb.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For vanadium(II) sulfate solutions, MD simulations, particularly ab initio methods like Car-Parrinello Molecular Dynamics (CPMD), provide a dynamic picture of how the V(II) ion interacts with its aqueous environment. wikipedia.org

MD simulations reveal the structure and dynamics of the hydration shells around the V(II) ion. As confirmed by DFT, these simulations show a stable first hydration shell composed of six water molecules. arxiv.orgaip.org The simulations also track the exchange of water molecules between the first and second hydration shells, providing information on the lability of the coordinated ligands.

A key parameter obtained from these simulations is the diffusion coefficient, which quantifies the rate of movement of an ion through the solution. The diffusion coefficient for the V(II) aqua ion has been calculated from CPMD simulations. Notably, the diffusion coefficient of V²⁺ is found to be greater than that of V³⁺ and other vanadium oxycations, a finding that correlates with its lower tendency to hydrolyze. arxiv.orgaip.orgresearchgate.net

Table 3: Computed Diffusion Coefficients for Aqueous Vanadium Ions at 300 K
Ionic SpeciesComputed Diffusion Coefficient (10⁻⁵ cm²/s)Source
V²⁺Greater than V³⁺, VO²⁺, and VO₂⁺ aip.org
V³⁺Ranked order of increasing diffusion: V³⁺ < VO₂⁺ < VO²⁺ < V²⁺ arxiv.orgresearchgate.net
VO²⁺ arxiv.orgresearchgate.net
VO₂⁺ arxiv.orgresearchgate.net

Vanadium ions in aqueous solution can undergo hydrolysis, where a coordinated water molecule deprotonates to form a hydroxide (B78521) ligand and release a proton (H⁺) into the solution. Metadynamics, an advanced simulation technique built upon MD, is used to model this process and calculate the associated free energy changes. aip.org

These simulations have been used to estimate the first acidity constant (pKa) for the V(II) aqua ion. The calculated pKa for V²⁺(aq) is 6.22, which characterizes it as a fairly weak acid in aqueous solution. arxiv.orgaip.orgresearchgate.net This is significantly higher than the pKa values for V³⁺(aq) (2.47) and other more oxidized vanadium species, indicating that V(II) has a much lower propensity to hydrolyze. arxiv.orgaip.orgresearchgate.net This stability against hydrolysis is a key chemical property of vanadium(II) sulfate solutions.

Table 4: Predicted Acidity Constants for Aqueous Vanadium Ions
Hydrolysis ReactionPredicted pKaSource
[V(H₂O)₆]²⁺ ⇌ [V(H₂O)₅(OH)]⁺ + H⁺6.22 arxiv.orgaip.orgresearchgate.net
[V(H₂O)₆]³⁺ ⇌ [V(H₂O)₅(OH)]²⁺ + H⁺2.47 arxiv.orgaip.org

Molecular Docking Simulations for Ligand-Vanadium(II) Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or other macromolecule) to form a stable complex. researchgate.netdtu.dk This method is instrumental in drug discovery and materials science for screening potential interactions and understanding binding mechanisms. arxiv.org While specific molecular docking studies focusing exclusively on vanadium(II) sulfate as the primary ligand are not extensively documented in the reviewed literature, the methodology offers significant potential for exploring its interactions in biological and material systems.

The process involves preparing the 3D structures of both the receptor and the ligand. youtube.comyoutube.com For instance, the hydrated vanadium(II) ion, [V(H₂O)₆]²⁺, which is the prevalent form of V(II) in aqueous VSO₄ solutions, could be docked into the active site of a protein to investigate potential inhibitory or regulatory effects. nih.gov Computational programs like AutoDock Vina are widely used for this purpose. nih.gov These programs explore various possible binding poses of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. arxiv.org

The simulation can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. nih.gov This information is crucial for understanding the structural basis of the ligand's activity and for designing new molecules with enhanced binding affinity. nih.gov Although direct examples with VSO₄ are scarce, studies on other vanadium-containing systems, such as vanadium nitrogenase, have successfully used these approaches to understand how small molecules like carbon monoxide bind to the vanadium-containing active site. nih.gov

The results from molecular docking simulations are typically presented in tables that rank different ligands or binding poses based on their predicted binding affinities. An illustrative example of how such data might be presented is shown below.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Vanadium(II) Complex with a Target Protein

LigandTarget Protein SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues
[V(H₂O)₆]²⁺Active Site A-5.8ASP-112, GLU-150
Vanadium(II)-Saccharinate ComplexActive Site A-7.2ASP-112, LYS-114, TYR-152
[V(H₂O)₆]²⁺Allosteric Site B-4.5SER-204, THR-205
Vanadium(II)-Saccharinate ComplexAllosteric Site B-5.1SER-204, PHE-208

First-Principle Investigations in Electrochemical and Catalytic Systems

First-principle calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of materials from the basic laws of quantum mechanics. aps.orgaps.org These methods have been extensively applied to investigate vanadium compounds, including the V(II) species relevant to vanadium(II) sulfate, in electrochemical and catalytic applications.

Electrochemical Systems: Vanadium Redox Flow Batteries (VRFBs)

In VRFBs, the negative electrode reaction involves the V²⁺/V³⁺ redox couple, which originates from dissolved vanadium sulfate in a sulfuric acid electrolyte. youtube.compbs.orgyoutube.com The performance of the battery is critically dependent on the kinetics of this electron transfer reaction at the electrode surface, typically made of graphite (B72142) or carbon felt. researchgate.netyoutube.com

DFT calculations can determine key parameters such as the adsorption energy of vanadium ions on different surface sites and the energy barriers for redox reactions. These theoretical insights guide the development of more efficient electrode materials for VRFBs. researchgate.netdp.tech

Catalytic Systems

Vanadium compounds are well-known catalysts for various industrial processes. DFT has been a key tool in understanding the mechanisms of these catalytic reactions at a molecular level. For example, DFT studies have been conducted on vanadium-titanium (B8517020) based catalysts used for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃). nih.gov

These computational investigations model the catalyst surface and the adsorption of reactant molecules (like NH₃ and NO). nih.gov By calculating the energies of intermediate structures and transition states, researchers can map out the entire reaction pathway. For the SCR process, studies have shown that the reaction likely follows an Eley-Rideal type mechanism, where gaseous NO reacts with adsorbed NH₃. DFT calculations have been instrumental in identifying crucial intermediates, such as NH₂NO, and mapping their formation routes, thereby providing a deeper understanding of the catalytic cycle. nih.gov While these studies often focus on vanadium oxides, the fundamental principles of how vanadium centers mediate electron transfer and bond activation are broadly applicable.

The table below summarizes key findings from first-principle studies on relevant vanadium systems.

Table 2: Summary of Research Findings from First-Principle Studies on Vanadium Systems

System StudiedMethodKey FindingsApplicationReference
V²⁺/V³⁺ redox couple on functionalized graphite electrodeDFTOxygen and nitrogen functional groups provide more active sites for vanadium ion adsorption, enhancing electron transfer kinetics.Vanadium Redox Flow Batteries researchgate.net
V(II)/V(III) and V(IV)/V(V) on graphiteDFTEdge carbon atoms exhibit higher electrocatalytic activity compared to plane carbon atoms.Vanadium Redox Flow Batteries dp.tech
NH₃ and NO on Vanadium-Titanium based catalystsDFTIdentified NH₂NO as a key intermediate and supported an Eley-Rideal mechanism for the SCR reaction.NOx Reduction Catalysis nih.gov
Vanadium Carbides (V₄C₃, V₈C₇, VC)First-principles calculationsPredicted excellent catalytic performance for the Hydrogen Evolution Reaction (HER), with the V₈C₇ (110) surface being most effective.Electrocatalysis (HER) researchgate.net

Vi. Electrochemical Behavior and Redox Mechanisms of Vanadium Ii Sulfate

Electroanalytical Characterization using Cyclic Voltammetry

Cyclic voltammetry (CV) is a key electroanalytical technique used to investigate the redox behavior of vanadium ions. By cycling the potential of an electrode immersed in a vanadium sulfate (B86663) solution and measuring the resulting current, detailed information about the thermodynamics and kinetics of the electron transfer processes can be obtained.

In aqueous sulfate media, vanadium can exist in several oxidation states (+2, +3, +4, +5), each forming a distinct redox couple with characteristic potentials. libretexts.orghomescience.net The V(III)/V(II) couple is of primary importance for the applications of vanadium(II) sulfate. The formal potential (E°') of a redox couple, which is the potential at which the concentrations of the oxidized and reduced species are equal, is a fundamental thermodynamic parameter.

Studies have determined the formal potentials for various vanadium couples. For the V(III)/V(II) couple in a 1 mol dm⁻³ chloride medium, the formal redox potential has been determined to be approximately -0.242 V versus the normal hydrogen electrode (NHE). rsc.org In sulfate media, which is relevant for VSO₄, the potentials are influenced by the complexation of vanadium ions with sulfate. The V(IV)/V(V) and V(II)/V(III) redox processes are reported to be fast, showing small separation between cathodic and anodic peaks in cyclic voltammograms, while the V(III)/V(IV) process is slower. redalyc.org The theoretical open-circuit cell voltage for a vanadium redox flow battery, determined by the difference in formal potentials of the cathodic and anodic couples, is approximately 1.43 V in a sulfuric acid electrolyte. mdpi.com

Table 1: Formal Redox Potentials of Vanadium Couples This table is interactive. Click on headers to sort.

Redox Couple Formal Potential (E°') vs. NHE Medium Reference
V³⁺ / V²⁺ ~ -0.242 V 1 M (H⁺, Na⁺)Cl⁻ rsc.org
VO²⁺ / V³⁺ Varies Acidic Sulfate redalyc.org

Note: Potentials can vary significantly with pH, temperature, and electrolyte composition.

Kinetic studies of the V(II)/V(III) redox couple reveal important information about the rate of electron transfer at the electrode surface. Cyclic voltammetry curves indicate that the V(II)/V(III) redox reaction is typically quasi-reversible. researchgate.net This means the rate of electron transfer is neither infinitely fast (reversible) nor extremely slow (irreversible). The degree of reversibility can be influenced by factors such as temperature; for instance, increasing the temperature can decrease the peak separation in a CV curve, indicating improved reversibility. researchgate.net

The kinetics are characterized by parameters such as the heterogeneous rate constant (k°) and the charge transfer coefficient (α). For the V(II)/V(III) system, the reaction is considered relatively irreversible with a k° of 1.20 × 10⁻⁴ cm/s, in contrast to the more reversible V(IV)/V(V) system. redalyc.org The reaction mechanism for the V(II)/V(III) couple is suggested to follow an inner-sphere mechanism, which is highly dependent on the electrode surface condition and temperature. kaist.ac.kr This contrasts with the V(IV)/V(V) couple, which is believed to proceed via an outer-sphere mechanism. kaist.ac.kr

Table 2: Kinetic Parameters for Vanadium Redox Couples This table is interactive. Click on headers to sort.

Redox Couple Reversibility Heterogeneous Rate Constant (k°) Mechanism Reference
V²⁺/V³⁺ Quasi-reversible / Irreversible 1.20 × 10⁻⁴ cm/s Inner-sphere redalyc.orgresearchgate.netkaist.ac.kr

Role of Vanadium(II) Sulfate in Reductive Leaching Processes

The strong reducing power of vanadium(II) sulfate makes it an effective reagent in hydrometallurgical processes, particularly for the reductive leaching of refractory minerals like chalcopyrite (CuFeS₂). acs.orgosti.gov This approach offers a potential alternative to traditional smelting, which is energy-intensive and can be environmentally detrimental. researchgate.net

The proposed mechanism for this transformation is a dissolution-precipitation process. acs.orgconsensus.app Initially, the reaction leads to the formation of cracks within the chalcopyrite particles. acs.org The mineral is replaced by an iron-depleted, copper-rich phase along these cracks and on the particle surface. acs.orgconsensus.app This process is characterized by fast kinetics, with studies showing that approximately 90% of the iron can be leached within 60 minutes under various conditions. acs.org The conversion is also accompanied by a significant change in morphology, from larger mineral particles to nanoparticles of the product phase. acs.orgconsensus.app

A key advantage of using the V(II)/V(III) redox couple in leaching is the potential for creating a closed-loop, sustainable process. osti.govresearchgate.net After V²⁺ is oxidized to V³⁺ during the leaching of chalcopyrite, the resulting V(III) solution can be regenerated electrochemically. researchgate.netresearchgate.net

This regeneration step involves reducing the V³⁺ ions back to V²⁺ in an electrolysis unit, a technology that leverages advances made in vanadium redox flow batteries. osti.govresearchgate.net The regenerated vanadium(II) sulfate solution can then be recycled back to the leaching stage, minimizing reagent consumption and waste generation. researchgate.net This integration of reductive leaching with electrochemical regeneration presents a potentially transformative hydrometallurgical pathway for sustainable copper production from chalcopyrite reserves. osti.govresearchgate.net

Stability and Speciation of Vanadium(II) Ions in Aqueous Electrolytes

The effectiveness of vanadium(II) sulfate as a reducing agent is intrinsically linked to the stability and speciation of V²⁺ ions in aqueous solutions. In acidic aqueous media, the vanadium(II) ion exists as the hexaaquavanadium(II) complex, [V(H₂O)₆]²⁺, which imparts a characteristic lavender color to the solution. homescience.netwikipedia.org

However, the V(II) oxidation state is highly reducing and susceptible to oxidation. homescience.net When exposed to air, solutions of V²⁺ are rapidly oxidized to the green V³⁺ ion and, over a longer period, to the blue vanadyl ion, VO²⁺ (vanadium(IV)). libretexts.org The V²⁺ ion is even capable of being oxidized by the hydrogen ions present in acidic solutions, leading to the evolution of hydrogen gas, although this reaction is slower. libretexts.org

In sulfate-containing electrolytes, V²⁺ ions can form complexes with sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) ions. redalyc.org The formation of these sulfate species can influence the stability and redox potential of the vanadium ions. redalyc.orgresearchgate.net The stability of V(II) is also a critical factor in applications like vanadium redox flow batteries, where precipitation of V(II) sulfate salts can occur at low temperatures or high states of charge, affecting battery performance. fraunhofer.de Therefore, maintaining V²⁺ in its active, dissolved state is crucial for its function in both electrochemical and leaching applications.

Influence of pH and Sulfate Concentration on Vanadium(II) Stability

The stability of the vanadium(II) ion, [V(H₂O)₆]²⁺, in aqueous sulfate solutions is significantly dependent on the solution's pH. wikipedia.org Vanadium(II) compounds are generally stable in acidic conditions, which help to prevent the formation of less stable hydroxo or oxo-bridged species. As the pH increases, the tendency for hydrolysis and precipitation increases, which can alter the electrochemical behavior and availability of the V(II) ion. In strongly acidic solutions (pH < 2), the aquo ion [V(H₂O)₆]²⁺ is the predominant species. wikipedia.org However, even in these acidic conditions, V(II) can be oxidized by protons (H⁺ ions) to V(III), although this reaction is kinetically slow. libretexts.org

Table 1: Factors Affecting Vanadium(II) Stability in Aqueous Solution

FactorEffect on V(II) StabilityPredominant Species (Acidic)Reference
pH Stable in strongly acidic solutions; prone to hydrolysis and precipitation at higher pH.[V(H₂O)₆]²⁺ wikipedia.org
Sulfate Concentration High concentrations can lead to the formation of vanadium-sulfate complexes, altering redox potential and stability.[V(SO₄)(H₂O)ₓ]⁰ mdpi.comresearchgate.net

Oxidative Instability of Vanadium(II) in Aerated Environments

Vanadium(II) sulfate is notoriously unstable in the presence of air. Aqueous solutions of V(II) are highly sensitive to oxygen and are readily oxidized. wikipedia.org When exposed to air, the characteristic violet color of the [V(H₂O)₆]²⁺ ion rapidly changes as it is oxidized. wikipedia.orglibretexts.org The primary reaction involves the oxidation of vanadium(II) to vanadium(III) by dissolved oxygen. researchgate.net

V(II) ​→ V(III) + e⁻

This process is thermodynamically favorable and proceeds quickly, making it essential to handle V(II) solutions under an inert atmosphere (e.g., nitrogen or argon) to maintain their integrity. researchgate.net If left exposed to air for an extended period, the oxidation can continue, eventually forming the blue vanadyl ion, VO²⁺ (vanadium(IV)). libretexts.org The oxidative instability is a significant challenge in applications such as vanadium redox flow batteries, where the V(II)/V(III) redox couple is used in the negative half-cell. The presence of oxygen can lead to a continuous decrease in the concentration of V(II), resulting in capacity loss and reduced efficiency. researchgate.net

Table 2: Oxidation of Vanadium(II) in Aerated Environments

Oxidizing AgentInitial ProductFinal Product (Prolonged Exposure)ObservationsReference
Oxygen (Air) Vanadium(III) ions ([V(H₂O)₆]³⁺)Vanadyl ions ([VO(H₂O)₅]²⁺)Solution color changes from violet to green, then to blue. wikipedia.orglibretexts.orgresearchgate.net

Ligand Effects on Electrochemical Reactivity: Sulfate Coordination

The electrochemical reactivity of vanadium(II) is significantly influenced by the coordination environment of the metal ion. In a vanadium(II) sulfate solution, the sulfate ion (SO₄²⁻) can act as a ligand, competing with water molecules for coordination sites on the V(II) center. The formation of vanadium(II)-sulfate complexes alters the electronic structure of the metal ion, which in turn affects its redox potential. mdpi.comresearchgate.net

In aqueous solution, the V(II) ion exists as the hexaaquavanadium(II) ion, [V(H₂O)₆]²⁺, with six water molecules octahedrally coordinated to the central vanadium atom. wikipedia.orgijpsat.org The V-O bond length in this complex is approximately 212 pm. wikipedia.org The presence of sulfate ions can lead to the substitution of one or more of these water molecules, forming inner-sphere sulfato complexes, such as [V(SO₄)(H₂O)ₓ]. This coordination changes the charge and nature of the complex, which can impact its electrochemical behavior. Spectroscopic studies on the related V(III) ion in sulfuric acid have shown clear evidence of sulfate coordination, indicated by shifts in the electronic absorption spectra. mdpi.com A similar effect is expected for V(II). This ligand effect is critical in applications like vanadium redox flow batteries, where the electrolyte matrix contains high concentrations of sulfuric acid. mdpi.com The specific coordination of sulfate can affect reaction kinetics and the formal potential of the V³⁺/V²⁺ redox couple.

Vii. Coordination Chemistry of Vanadium Ii with Sulfate and Other Ligands

Binding Modes and Coordination Modes of Sulfate (B86663) Ligand with Vanadium(II) Centers

The sulfate ion (SO₄²⁻) can coordinate to metal centers in several ways, including as a monodentate, bidentate chelating, or bridging bidentate ligand. In the context of vanadium(II) sulfate, the interaction is primarily electrostatic in the hydrated solid salts. In these structures, the sulfate ion does not directly coordinate to the vanadium(II) center but exists as a counter-ion, forming a hydrogen-bonding network with the coordinated water molecules of the [V(H₂O)₆]²⁺ cation. wikipedia.org However, in different systems and with other metals, sulfate has been observed to act as a bridging bidentate or chelating bidentate ligand. researchgate.net While direct coordination of sulfate to V(II) is not the primary mode in simple hydrates, the possibility exists in non-aqueous media or under specific conditions that favor the displacement of water ligands.

Formation and Structural Characteristics of Hexaaquavanadium(II) Sulfate Complexes

Vanadium(II) sulfate typically crystallizes from aqueous solutions as hydrates, with the hexahydrate, VSO₄·6H₂O, and heptahydrate, VSO₄·7H₂O, being the most common forms. wikipedia.org In both of these structures, the vanadium(II) ion is present as the hexaaquavanadium(II) cation, [V(H₂O)₆]²⁺. wikipedia.org

The [V(H₂O)₆]²⁺ complex features an octahedral geometry with six water molecules directly bonded to the central vanadium ion. nih.gov The V-O bond distances in these aqua complexes are a key structural parameter. In VSO₄·7H₂O, the average V-O bond length is approximately 2.12 to 2.15 Å (212 to 215 pm). wikipedia.orgiucr.org This is a noticeable increase compared to the V-O bond length of about 1.995 Å in the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, reflecting the weaker electrostatic attraction due to the lower charge of the V(II) ion. wikipedia.orgnih.gov

A well-known series of double salts, the Tutton's salts, with the general formula M'₂(SO₄)₂·6H₂O, includes a vanadium(II) member, ammonium (B1175870) vanadium(II) sulfate hexahydrate, (NH₄)₂V(SO₄)₂·6H₂O. wikipedia.orgwikipedia.org These salts are isomorphous, crystallizing in a monoclinic space group. wikipedia.orgiucr.org The crystal structure consists of isolated [V(H₂O)₆]²⁺ octahedra, sulfate anions, and ammonium cations, all interconnected by a network of hydrogen bonds. wikipedia.org

Table 1: Crystallographic and Structural Data for Selected Vanadium(II) Sulfate Complexes

Compound Formula Crystal System Space Group V-O Bond Length (Å) Reference
Vanadium(II) Sulfate Heptahydrate VSO₄·7H₂O Monoclinic P2₁/c ~2.12 wikipedia.org
Ammonium Vanadium(II) Sulfate Hexahydrate (NH₄)₂V(SO₄)₂·6H₂O (Tutton's Salt) Monoclinic P2₁/a ~2.15 iucr.org

Synthesis and Characterization of Mixed-Ligand Vanadium(II) Sulfate Complexes

The synthesis of mixed-ligand complexes of vanadium(II) often starts from a V(II) source like VSO₄ and involves the substitution of the coordinated water molecules in [V(H₂O)₆]²⁺ with other ligands. Due to the air-sensitivity of V(II), these syntheses must be carried out under inert atmospheres. researchgate.net

A variety of ligands, particularly those with nitrogen or oxygen donor atoms, have been used to form stable complexes with vanadium(II). For instance, complexes with polypyridine ligands have been synthesized and studied for their electronic and redox properties. lsu.eduacs.org The introduction of N-donor ligands like 2,2'-bipyridine (B1663995) can lead to the formation of dinuclear vanadium complexes. researchgate.net Similarly, Schiff base ligands and thiosemicarbazones have been used to create mixed-ligand V(IV) complexes, and similar strategies can be applied to V(II) chemistry. psu.edunih.gov

Characterization of these complexes involves a range of spectroscopic and analytical techniques.

UV-Vis Spectroscopy is used to study the d-d electronic transitions, which are sensitive to the ligand field environment.

Infrared (IR) Spectroscopy helps identify the coordination of ligands by observing shifts in vibrational frequencies, such as the C=N stretch in pyridine-type ligands or the S-O vibrations of any coordinated sulfate.

Magnetic Susceptibility measurements are used to confirm the d³ electron configuration of the V(II) center.

Table 2: Examples of Mixed-Ligand Vanadium Complexes (Illustrative)

Ligand Type Example Ligand(s) Potential Complex Type Characterization Methods Employed Reference Context
Polypyridine 2,2'-bipyridine, 1,10-phenanthroline [V(L-L)₃]²⁺ UV-Vis, Electrochemistry lsu.eduacs.org
N,N,S-donor Schiff Bases 2-acetylpyridine-S-methyldithiocarbazate [VO(L)(acac)] (V(IV) analogue) IR, UV-Vis, Mass Spec psu.edu
Thiosemicarbazones (E)-N-ethyl-2-(1-(thiazol-2-yl)ethylidene)hydrazinecarbothioamide [VO(Schiff-base)(thiosemicarbazone)] (V(IV) analogue) ESI-MS, IR, UV-Vis, ESR nih.gov

Note: Some examples are for the more stable vanadyl (V(IV)) ion but illustrate the types of ligands that also form complexes with other vanadium oxidation states.

Influence of Ligand Environment on Vanadium(II) Oxidation State Stability and Reactivity

The ligand environment plays a crucial role in the stability of the vanadium(II) oxidation state. Vanadium(II) is a strong reducing agent and is readily oxidized by air to vanadium(III) and subsequently to the more stable vanadium(IV) (as the vanadyl ion, VO²⁺). wikipedia.orglibretexts.org The stability of V(II) is influenced by the nature of the ligands coordinated to it, a concept explained by ligand field theory.

Strong-field ligands, such as polypyridines (e.g., 2,2'-bipyridine), can stabilize the V(II) state by increasing the ligand field splitting energy. lsu.edu This stabilization can shift the V³⁺/V²⁺ redox potential, making the V(II) complex less reducing than the simple [V(H₂O)₆]²⁺ ion. Conversely, weak-field ligands do less to stabilize the d³ configuration, leaving the V(II) center highly susceptible to oxidation.

The reactivity of V(II) complexes is also dictated by the ligand sphere. The coordinated ligands can influence the kinetics of electron transfer reactions and substitution reactions. For example, the lability of the water ligands in [V(H₂O)₆]²⁺ allows for relatively rapid substitution by other ligands, forming the basis for the synthesis of mixed-ligand complexes. The choice of ligand can also be used to tune the catalytic activity of vanadium complexes, for example in nitrogen fixation, where the binding and reduction of dinitrogen are mediated by the metal center's coordination environment. acs.org

Viii. Advanced Materials Applications and Catalytic Roles of Vanadium Ii Sulfate

Energy Storage Applications: Vanadium Redox Flow Batteries (VRFB)

Vanadium(II) sulfate (B86663) plays a crucial role in the field of large-scale energy storage, particularly as a key component in the anolyte of Vanadium Redox Flow Batteries (VRFBs). These batteries are a promising technology for grid stability, renewable energy integration, and providing backup power. sumitomoelectric.com The fundamental principle of a VRFB involves the circulation of two liquid electrolytes, a negative electrolyte (anolyte) and a positive electrolyte (catholyte), through an electrochemical cell where redox reactions occur to store or release energy. sustainability-directory.com Vanadium is uniquely suited for this technology because it can exist in four different oxidation states, with the V(II)/V(III) redox couple utilized in the anolyte and the V(IV)/V(V) redox couple in the catholyte. confex.com

During the charging process, V(III) ions at the negative electrode gain an electron to become V(II) ions. youtube.com Conversely, during discharge, V(II) ions lose an electron, reverting to V(III) ions. youtube.com This reversible reaction allows for the storage and release of electrical energy. A key advantage of VRFBs is the separation of power and energy capacity; the power is determined by the size of the electrochemical stack, while the energy capacity is determined by the volume of the electrolyte stored in external tanks. confex.com

Electrolyte Formulation and Stability for Enhanced Performance

The formulation and stability of the vanadium electrolyte are critical factors that directly impact the performance, energy density, and operational window of a VRFB. Typically, the electrolyte consists of vanadium sulfate dissolved in a sulfuric acid solution. The concentration of vanadium is a key parameter, with higher concentrations leading to greater energy density. youtube.com However, the solubility of vanadium ions is limited and highly dependent on temperature and the state of charge. youtube.com

Research has shown that V(II) and V(III) ions tend to have decreased solubility at lower temperatures, while V(V) ions can precipitate at higher temperatures. youtube.com This thermal instability restricts the optimal operating temperature range of VRFBs, typically between 10°C and 40°C. nih.gov To overcome these limitations, various strategies are employed to enhance electrolyte stability. The use of mixed acid systems, such as sulfuric and hydrochloric acid, can increase the hydrogen ion concentration without causing the precipitation of sulfate or chloride ions, thereby allowing for higher vanadium concentrations. youtube.com Additionally, the introduction of stabilizing additives is a common approach. These additives, which can be inorganic or organic, work through mechanisms like complexation. Functional groups such as -COOH, -NH2, -OH, and -SO3H can coordinate with vanadium ions, preventing the formation of V-O-V bonds that lead to precipitation. nih.gov

A common electrolyte composition for laboratory-scale VRFBs is a 1.5 M to 1.6 M vanadium solution in 4 M to 5 M sulfuric acid. researchgate.net The preparation of the V(II) electrolyte often starts with a vanadyl sulfate (VOSO4) solution, which is then electrochemically charged to produce the V(II) species in the anolyte. confex.comacs.org

Table 1: Common Operating Parameters for VRFB Electrolytes

ParameterTypical Range/ValueSignificance
Vanadium Concentration1.5 - 2.0 MDirectly impacts energy density. youtube.comresearchgate.net
Sulfuric Acid Concentration4.0 - 5.0 MProvides ionic conductivity and stability. researchgate.net
Operating Temperature10 - 40 °CLimited by the thermal stability of vanadium ions. nih.gov

Design and Functionalization of Electrode Materials

The electrodes in a VRFB provide the surface for the redox reactions to occur and are therefore central to the battery's efficiency and power density. Carbon-based materials are the most commonly used electrodes due to their good electrical conductivity, high chemical stability in the acidic electrolyte, and relatively low cost. researchgate.net Materials such as carbon felt, carbon paper, and graphite (B72142) felt are frequently employed. researchgate.netscholaris.ca

The performance of these electrodes is highly dependent on their surface properties. A large surface area is desirable to maximize the reaction sites, which leads to lower overpotentials and higher efficiencies. scholaris.ca However, pristine carbon materials can be catalytically inert. researchgate.net To enhance their electrochemical activity, various surface modification techniques are utilized. Heat treatment is a common method to improve the performance of carbon paper electrodes. scholaris.ca

Furthermore, the introduction of electrocatalysts onto the electrode surface can significantly improve the reaction kinetics of the vanadium redox couples. Research has explored the use of nano-carbon scaffolds (NCS) attached to conventional carbon paper electrodes. These scaffolds possess an organized nanoporous structure, providing a vast surface area for the electrochemical reactions. scholaris.ca Studies have shown that using NCS-modified electrodes can lead to a significant increase in voltage efficiency, from 74% to 91% at a current density of 10 mA cm-2, and a corresponding increase in energy efficiency from 56% to 70%. scholaris.ca The design of the flow field within the cell is also crucial, with "flow-through" designs showing improved mass transfer and higher voltage efficiency compared to "flow-by" configurations. scholaris.ca

Table 2: Impact of Electrode Modification on VRFB Performance

Electrode TypeVoltage Efficiency (%) at 10 mA cm⁻²Energy Efficiency (%) at 10 mA cm⁻²Key Improvement
Conventional Carbon Paper7456Baseline performance. scholaris.ca
Nano Carbon Scaffold (NCS-85-HT)9170Increased surface area and reduced overpotential. scholaris.ca

Catalysis in Chemical Synthesis and Environmental Processes

While V(II) sulfate's primary application is in energy storage, the broader family of vanadium compounds, for which VSO4 can be a precursor or a reactive species, demonstrates significant catalytic activity in various chemical transformations. The ability of vanadium to exist in multiple oxidation states is key to its catalytic prowess. nih.gov

Vanadium(II) Sulfate as a Reductant in Directed Nanoparticle Synthesis

The synthesis of metallic and metal oxide nanoparticles often requires the use of reducing agents to convert precursor metal ions into their zerovalent or lower oxidation state forms. While specific studies detailing the use of Vanadium(II) sulfate as the primary reductant are not abundant, its strong reducing potential suggests its utility in such processes. In nanoparticle synthesis, the choice of reducing agent can influence the size, morphology, and stability of the resulting nanoparticles.

Green synthesis approaches, which utilize biomolecules or plant extracts as reducing and capping agents, are gaining attention as environmentally friendly alternatives to conventional chemical methods. nih.gov For instance, the synthesis of vanadium-based nanoparticles has been achieved using phytochemicals. nih.gov In other methods, vanadium nanoparticles have been produced in reductive aqueous solutions containing agents like trisodium (B8492382) citrate. researchgate.net The synthesis of vanadium dioxide (VO2) nanoparticles, for example, has been accomplished through methods that involve the reduction of a vanadium precursor, such as vanadium pentoxide (V2O5). nih.govbiointerfaceresearch.com These processes often require controlled conditions to achieve the desired nanoparticle characteristics.

Precursor for the Development of Vanadium Oxide Catalysts

Vanadium oxides are highly important industrial catalysts used in a variety of selective oxidation reactions. ias.ac.in Vanadium(II) sulfate can serve as a starting material or precursor for the synthesis of these catalytically active vanadium oxides. The preparation of vanadium-based catalysts often involves the conversion of a vanadium salt into a vanadium oxide species, which is then typically supported on a high-surface-area material.

For example, vanadium phosphate (B84403) (VPO) catalysts, which are used commercially for the selective oxidation of butane (B89635) to maleic anhydride, can be prepared from vanadium precursors. ias.ac.in Similarly, vanadium oxide catalysts supported on titania (V2O5/TiO2) are used for the selective catalytic reduction (SCR) of NOx from stationary sources. nih.gov The synthesis of these catalysts can involve methods like co-precipitation, where a mixed solution of a vanadium source and a titanium source is precipitated to form a vanadium-titanium (B8517020) oxide. google.com Another approach is the oxalate (B1200264) method, using ammonium (B1175870) metavanadate, which can be derived from various vanadium sources. nih.gov The final properties and catalytic activity of the vanadium oxide catalyst are highly dependent on the preparation method and the resulting structure and surface properties.

Mechanisms of Selective Oxidation and Reduction Catalysis Involving Vanadium Species

The catalytic activity of vanadium compounds stems from their ability to cycle between different oxidation states, facilitating electron transfer in redox reactions. In selective oxidation, vanadium catalysts, typically in the +5 oxidation state (V2O5), can activate substrates and participate in oxygen transfer. acs.org

One well-studied example is the selective catalytic oxidation (SCO) of ammonia (B1221849), where V2O5 surfaces can activate ammonia to form an NH3+ intermediate. acs.org The subsequent reaction pathway depends on the availability of oxygen. In oxygen-limited conditions, nitrogen can be formed through intermediates like N2H4. In the presence of abundant oxygen, the reaction can proceed through the formation of NO, which is then reduced to N2. acs.org

In oxidations using peroxides, V(V) peroxo species are often formed as active oxidants. torvergata.it These species typically act as electrophilic oxygen transfer agents, leading to high chemoselectivity in reactions like epoxidation. torvergata.it The mechanism can proceed through different pathways, including a direct attack of the substrate by the peroxo oxygen or preliminary coordination of the substrate to the metal center. torvergata.it Vanadium's versatility allows it to catalyze a wide range of reactions, including the oxidation of alkanes, alcohols, and sulfur compounds. nih.govacs.org The specific ligands coordinated to the vanadium center can significantly influence the reactivity and selectivity of the catalyst. nih.govtorvergata.it

Contribution to Green Chemistry and Sustainable Industrial Processes

Vanadium(II) sulfate (VSO₄) is increasingly recognized for its potential contributions to green chemistry and the development of sustainable industrial processes. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Vanadium(II) sulfate's role in this domain is primarily linked to its application as a reducing agent in cleaner hydrometallurgical techniques and as a precursor in environmentally friendly material synthesis. These applications align with several core principles of green chemistry, including the prevention of waste, the use of less hazardous chemical syntheses, and the design for energy efficiency. fiveable.meresearchgate.netyoutube.com By replacing harsh, energy-intensive methods or toxic reagents, VSO₄ facilitates more sustainable pathways in metal recovery and materials science.

A significant advancement in sustainable hydrometallurgy involves the use of vanadium(II) sulfate for the reductive leaching of base metal ores. A prime example is its application in extracting copper from chalcopyrite (CuFeS₂), the world's most abundant copper ore. researchgate.net Traditional smelting processes for chalcopyrite are energy-intensive and can release significant pollutants. A hydrometallurgical process using VSO₄ offers a potentially transformative alternative that is cleaner and more efficient. researchgate.net

In this process, vanadium(II) sulfate acts as a powerful reducing agent in a sulfuric acid medium to break down the chalcopyrite matrix. Research has demonstrated that reacting copper concentrate with a 1 M vanadium(II) sulfate solution can lead to rapid and nearly complete copper recovery. researchgate.net The process effectively reduces chalcopyrite to yield solid copper sulfate, which can then be leached to achieve copper yields ranging from 95% to 99%. researchgate.net A key advantage of this system is the potential for a closed-loop process; the resulting vanadium(III) can be electrochemically regenerated back to the active vanadium(II) ion, leveraging technologies developed for vanadium redox flow batteries. researchgate.net This cyclical process minimizes waste and reagent consumption, embodying the principles of a circular economy.

Detailed findings from a study on the reductive leaching of chalcopyrite using VSO₄ are presented below:

ParameterValue/ConditionOutcome
Lixiviant 1 M Vanadium(II) Sulfate (VSO₄)-
Acid Medium Sulfuric Acid (H₂SO₄)-
Reactant 39 g/L Copper Concentrate (Chalcopyrite)-
Reaction Product Solid Copper Sulfate-
Final Copper Yield 95–99% (after subsequent leaching step) researchgate.net

This hydrometallurgical route represents a significant step towards more sustainable copper production by potentially replacing conventional smelting with a less energy-intensive and cleaner electrolysis-based method. researchgate.net

Vanadium(II) sulfate also serves as a valuable precursor in the development of environmentally benign synthesis techniques for advanced materials, particularly vanadium-based nanoparticles. These "green synthesis" methods often utilize biological systems or plant extracts, operate under mild conditions (ambient temperature and pressure), and avoid the use of toxic solvents and reagents, which are common in conventional synthesis routes. uobaghdad.edu.iqnih.gov

One notable study employed a biosynthetic technique using vanadyl sulfate (VOSO₄·H₂O) and a plant extract from Fumaria Strumii Opiz to create vanadium oxide nanoparticles (VNPs). uobaghdad.edu.iq The reaction was conducted in an alkaline aqueous environment, highlighting a user-friendly and affordable pathway for VNP production. uobaghdad.edu.iq Characterization of the resulting nanoparticles confirmed their structure and size, demonstrating the viability of this green approach. uobaghdad.edu.iq

In a similar vein, researchers have developed an eco-friendly method to biosynthesize vanadium dioxide (VO₂) nanoparticles using the bacterium Shewanella sp. strain HN-41. nih.govnih.govjmb.or.kr This process occurs under mild anaerobic conditions at 30°C and neutral pH, representing a significant departure from conventional high-temperature methods that require harsh reducing agents. nih.govnih.gov While the specific vanadium precursor is not always VSO₄, these studies establish a clear precedent for using simple, water-soluble vanadium salts in microbial synthesis. The bacteria facilitate the reduction of vanadium ions and the formation of VO₂ nanoparticles, which have promising applications in smart windows and electronics. nih.govnih.gov These biosynthetic approaches not only reduce the environmental footprint of nanoparticle production but also open new avenues for understanding and harnessing microbial processes in materials science. nih.gov

The table below summarizes key aspects of these green synthesis techniques.

Synthesis MethodVanadium PrecursorReducing/Capping AgentKey ConditionsProduct
Biosynthesis Vanadyl Sulfate (VOSO₄·H₂O)Fumaria Strumii Opiz plant extractAlkaline (pH 8–12), AqueousVanadium Oxide Nanoparticles (16.06 nm)
Biosynthesis Vanadium(V) sourceShewanella sp. strain HN-41Anaerobic, 30°C, Neutral pHVanadium Dioxide (VO₂) Nanoparticles (avg. 4.3 nm)

These examples underscore the utility of vanadium sulfate and related compounds in pioneering greener and more sustainable methods for producing advanced materials, reducing reliance on hazardous chemicals and energy-intensive processes. uobaghdad.edu.iqnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.